
1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
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Description
1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Biological Activity
1-(3-Methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Pyridine and Pyrazole Moieties : These heterocycles are known for their biological activity, particularly in targeting various enzymes and receptors.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of a γ-lactam precursor.
- Introduction of the Methoxyphenyl Group : Utilizes nucleophilic aromatic substitution.
- Attachment of Pyridine and Pyrazole Components : Often involves coupling reactions such as Suzuki or Heck reactions.
Pharmacological Applications
Research indicates that this compound exhibits diverse biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.
Antiviral Properties
The compound has also shown promise as an antiviral agent. In studies evaluating its efficacy against viral infections, it demonstrated inhibitory effects on viral replication at micromolar concentrations.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with specific kinases or enzymes involved in cell signaling pathways.
- Receptor Modulation : Binding to cellular receptors that regulate growth and apoptosis.
Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and specificity.
Study 1: Anticancer Efficacy
A recent study explored the anticancer properties of the compound against various tumor cell lines. The results indicated a significant reduction in cell viability, with a notable induction of apoptosis as evidenced by increased caspase activity.
Study 2: Antiviral Activity
Another investigation assessed the antiviral potential against Hepatitis C Virus (HCV). The compound exhibited a dose-dependent inhibition of viral replication, suggesting it could serve as a lead compound for further antiviral drug development.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-19-4-2-3-18(14-19)27-15-17(13-21(27)28)22(29)24-10-12-26-11-7-20(25-26)16-5-8-23-9-6-16/h2-9,11,14,17H,10,12-13,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGXVNGPCZLGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.